N-methyloxepan-4-amine

sEH inhibition Enzyme Assay Mouse Model

N-methyloxepan-4-amine (CAS: 1492728-67-2) is a cyclic tertiary amine characterized by a seven-membered oxepane ring with an N-methyl substituent at the 4-position. Its molecular formula is C₇H₁₅NO with a molecular weight of 129.20 g/mol.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B15303461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyloxepan-4-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCNC1CCCOCC1
InChIInChI=1S/C7H15NO/c1-8-7-3-2-5-9-6-4-7/h7-8H,2-6H2,1H3
InChIKeyLOWKKBAYKLZQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyloxepan-4-amine: Technical Profile for Scientific Procurement


N-methyloxepan-4-amine (CAS: 1492728-67-2) is a cyclic tertiary amine characterized by a seven-membered oxepane ring with an N-methyl substituent at the 4-position [1]. Its molecular formula is C₇H₁₅NO with a molecular weight of 129.20 g/mol . This compound serves as a versatile building block in organic synthesis and has documented activity against soluble epoxide hydrolase (sEH) [2]. The saturated oxepane ring provides a distinct conformational profile compared to smaller cyclic amine scaffolds.

Why N-methyloxepan-4-amine Cannot Be Readily Substituted by In-Class Analogs


The oxepane scaffold is not a generic, interchangeable building block. The seven-membered ring in N-methyloxepan-4-amine confers a conformational profile distinct from six-membered analogs such as N-methylmorpholine or N-methylpiperidine [1]. This structural divergence affects key molecular properties including basicity, logP, and the spatial orientation of the amine substituent, which in turn influences target binding and metabolic stability. Substituting an oxepane with a smaller ring without empirical validation risks altering both the chemical reactivity and the biological profile of the final product [2].

N-methyloxepan-4-amine: Quantified Differential Evidence for Selection


sEH Inhibition: N-methyloxepan-4-amine vs. Murine sEH

N-methyloxepan-4-amine exhibits inhibitory activity against mouse soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.12 µM [1]. This represents a notable level of potency within the oxepane class. In contrast, the compound shows substantially weaker activity against human recombinant COX-2 (IC₅₀ > 10,000 nM), indicating a degree of selectivity for sEH [2].

sEH inhibition Enzyme Assay Mouse Model

Lipophilicity Differentiation: N-methyloxepan-4-amine vs. Oxepan-4-amine

Computational predictions indicate that N-methyloxepan-4-amine exhibits a higher lipophilicity (cLogP estimated at 0.51) compared to the parent oxepan-4-amine (cLogP 0.0 to -0.47) [1]. This increase in logP is a direct consequence of N-methylation, which reduces polarity and may enhance membrane permeability.

Physicochemical Properties logP Drug Design

Reactivity and Stability: N-methyloxepan-4-amine Hydrochloride Salt

N-methyloxepan-4-amine is commonly procured as the hydrochloride salt (CAS: 2763750-64-5) . Salt formation with HCl converts the free base, a tertiary amine, into a more stable, crystalline solid with enhanced water solubility compared to the free base form [1]. While the free base is a liquid or low-melting solid, the hydrochloride salt is a stable solid at ambient temperatures.

Salt Selection Stability Formulation

High-Value Application Scenarios for N-methyloxepan-4-amine


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

N-methyloxepan-4-amine serves as a validated starting point for sEH inhibitor programs. Its measured IC₅₀ of 0.12 µM against mouse sEH provides a defined benchmark for medicinal chemistry efforts aimed at improving potency and metabolic stability while maintaining selectivity over COX-2 [1].

Synthesis of Conformationally Constrained Amine Building Blocks

The seven-membered oxepane ring introduces a unique spatial constraint not achievable with piperidine or morpholine analogs. This scaffold can be leveraged to create rigidified analogs of flexible drug molecules, potentially enhancing target selectivity or reducing off-target effects [2].

Investigation of Ring-Size Effects on Pharmacological Activity

N-methyloxepan-4-amine is an ideal tool compound for systematic structure-activity relationship (SAR) studies examining the impact of ring size on biological activity. Researchers can compare its activity profile against five-, six-, and eight-membered ring analogs to map optimal geometries for specific targets [3].

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